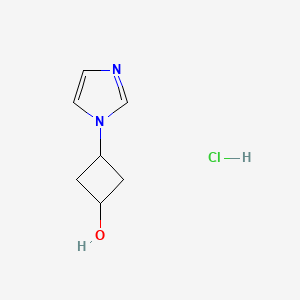

3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

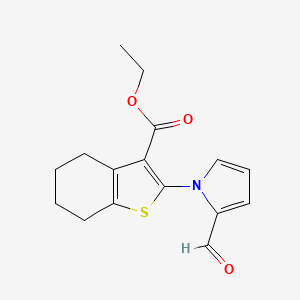

Imidazole and its derivatives are important nitrogen-containing heterocycles . They are key components of many functional molecules used in a variety of applications . The compound you mentioned seems to be a derivative of imidazole, but specific information about it is not available in the sources I found.

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic compound with two non-adjacent nitrogen atoms . The structure of “3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride” would likely include this imidazole ring, but specific structural details are not available in the sources I found.Aplicaciones Científicas De Investigación

Novel Sulfur-Transfer Reactions

The compound 3-Imidazol-1-ylcyclobutan-1-ol hydrochloride, as a derivative of imidazole, finds application in innovative sulfur-transfer reactions. A study demonstrated that reactions of 1,4,5-trisubstituted imidazole 3-oxides with cyclobutanethiones yielded imidazole-2(3H)-thiones in high yield, presenting a novel type of sulfur-transfer reaction. This process involves a two-step formation of a formal cycloadduct via a zwitterion, leading to spontaneous decomposition and yielding the products of this unique sulfur-transfer reaction. Such reactions are essential in synthesizing sulfur-containing organic compounds, which have various applications in pharmaceuticals, agriculture, and materials science (Mlostoń, Gendek, & Heimgartner, 1998).

Corrosion Inhibition

Imidazole derivatives, closely related to 3-Imidazol-1-ylcyclobutan-1-ol hydrochloride, have been studied for their corrosion inhibition properties. Research on bromide-substituted imidazoline in hydrochloric acid indicated that such compounds act as mixed-type inhibitors, increasing inhibition efficiency with higher concentrations. The adsorption of these molecules on metal surfaces fits the Langmuir isotherm, suggesting their potential in protecting metals from corrosion, which is crucial in industrial applications, including oil and gas pipelines and water treatment systems (Zhang et al., 2015).

Synthesis of Anticancer Agents

Compounds related to 3-Imidazol-1-ylcyclobutan-1-ol hydrochloride have been utilized in synthesizing benzimidazoles with oxadiazole nuclei, exhibiting significant anticancer activity. Such compounds were synthesized under microwave irradiation and showed promising results in vitro anticancer activity screenings. This highlights the potential of imidazole derivatives in developing new therapeutic agents against various cancer types, contributing to the broader field of medicinal chemistry and drug discovery (Rashid, Husain, & Mishra, 2012).

Propiedades

IUPAC Name |

3-imidazol-1-ylcyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c10-7-3-6(4-7)9-2-1-8-5-9;/h1-2,5-7,10H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEDVZUEAVJNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=CN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)

![(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2535277.png)

![2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535279.png)

![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2535295.png)

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535297.png)